2,3-Oxiranedicarboxylic acid

Description

Historical Context of Oxirane Chemistry and Dicarboxylic Acid Systems

The study of oxiranes, or epoxides, began in the mid-19th century. In 1859, French chemist Charles-Adolphe Wurtz first prepared the simplest oxirane, ethylene (B1197577) oxide. acs.orgchemeurope.com He synthesized it by treating 2-chloroethanol (B45725) with a base. chemeurope.com The term "epoxy" is used as a prefix to denote the presence of an epoxide functional group in a larger molecule. newworldencyclopedia.org Epoxides are cyclic ethers with a highly strained three-membered ring, which makes them more reactive than other ethers, particularly towards nucleophilic ring-opening reactions. newworldencyclopedia.org The industrial importance of epoxides grew significantly, starting with the first commercial ethylene oxide plant in 1914 and the later discovery of direct oxidation of ethylene in 1931, which remains the primary production method today. acs.orgchemeurope.com

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). wikipedia.org Historically, many were first isolated from natural sources. For instance, azelaic acid was identified from the oxidation of oleic acid found in rancid fats, and suberic acid was first produced from the oxidation of cork. gerli.comatamankimya.com The industrial relevance of dicarboxylic acids surged with the development of polymer science. Adipic acid, for example, became a crucial precursor for the production of Nylon-6,6, and these acids are widely used in the synthesis of polyesters and polyamides. wikipedia.orgatamankimya.com

Significance of 2,3-Oxiranedicarboxylic Acid in Contemporary Chemical Research

The significance of 2,3-oxiranedicarboxylic acid in modern research stems from its unique bifunctional nature. The strained oxirane ring is susceptible to ring-opening reactions, while the two carboxylic acid groups allow for esterification and amidation, making it a versatile building block in organic synthesis. smolecule.comguidechem.com This reactivity is harnessed to create more complex molecules and functional materials. lookchem.comangenechemical.com

A primary area of its application is in polymer chemistry. guidechem.com 2,3-Oxiranedicarboxylic acid serves as a monomer for the synthesis of its homopolymer, poly(2,3-oxiranedicarboxylic acid), often referred to as polyepoxysuccinic acid (PESA). guidechem.comchemblink.com PESA has gained considerable attention as a "green" scale and corrosion inhibitor for industrial water treatment. krwater.comgreen-mountainchem.com Unlike traditional organophosphates, it is non-phosphorus and non-nitrogen, and it demonstrates good biodegradability. krwater.comgreen-mountainchem.commade-in-china.com It is effective in preventing the formation of calcium carbonate, calcium sulfate, and other mineral scales in circulating cool water systems, especially under conditions of high alkalinity and hardness. krwater.commade-in-china.com

Beyond water treatment, the homopolymer and derivatives of 2,3-oxiranedicarboxylic acid are explored for a range of material applications. These include the development of specialized coatings and adhesives, where the polymer's chemical resistance and adhesion properties are valuable. chemblink.com Research has also touched upon its use in creating hydrogels for drug delivery and biocompatible coatings for medical implants. smolecule.com

Table 1: Physicochemical Properties of 2,3-Oxiranedicarboxylic Acid This interactive table provides key computed property data for 2,3-oxiranedicarboxylic acid.

| Property | Value | Source |

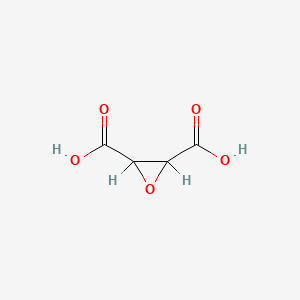

| IUPAC Name | oxirane-2,3-dicarboxylic acid | PubChem nih.gov |

| Molecular Formula | C₄H₄O₅ | PubChem nih.gov |

| Molecular Weight | 132.07 g/mol | PubChem nih.gov |

| Canonical SMILES | C1(C(O1)C(=O)O)C(=O)O | PubChem nih.gov |

| InChI Key | DCEMCPAKSGRHCN-UHFFFAOYSA-N | PubChem nih.gov |

| CAS Number | 3272-11-5 | PubChem nih.gov |

Scope and Research Objectives Pertaining to 2,3-Oxiranedicarboxylic Acid

Current research on 2,3-oxiranedicarboxylic acid is multifaceted, driven by its potential in sustainable chemistry and advanced materials. The primary objectives can be categorized as follows:

Advanced Polymer Synthesis: A major research focus is the synthesis of polymers with tailored properties. This involves studying the ring-opening polymerization of 2,3-oxiranedicarboxylic acid to create homopolymers and copolymers with high thermal stability and chemical resistance for use in demanding applications like coatings and adhesives. chemblink.com

Environmental and Industrial Applications: There is a strong emphasis on optimizing the use of its homopolymer, PESA, as an environmentally friendly water treatment agent. Research aims to enhance its performance as a scale and corrosion inhibitor in various industrial settings, including oilfields, power plants, and desalination facilities, and to study its synergistic effects with other water treatment chemicals. krwater.comgreen-mountainchem.commade-in-china.com

Materials Science and Biomedical Applications: Researchers are exploring the use of 2,3-oxiranedicarboxylic acid as a monomer for creating novel functional materials. This includes the development of advanced polymers such as hydrogels, biocompatible coatings, and flame-retardant materials. smolecule.com

Organic Synthesis Intermediate: The compound's unique reactivity makes it a valuable intermediate. smolecule.com Research objectives include its use in the synthesis of complex organic molecules and fine chemicals. For example, specific stereoisomers are used in the synthesis of aza-peptidyl inhibitors of certain enzymes, indicating its potential role in pharmaceutical development.

Table 2: Research Applications of Poly(2,3-Oxiranedicarboxylic Acid) (PESA) This table summarizes the main application areas of PESA currently being researched.

| Application Area | Description | Key Benefits |

| Industrial Water Treatment | Used as a scale and corrosion inhibitor in circulating cool water systems, boiler water, and oilfield refill water. krwater.comgreen-mountainchem.commade-in-china.com | Effective against calcium carbonate, sulfate, and fluoride (B91410) scales; biodegradable; non-phosphorus and non-nitrogen. krwater.comgreen-mountainchem.com |

| Coatings and Adhesives | Employed in the formulation of protective coatings and specialty adhesives for various substrates, including metals and plastics. chemblink.com | Provides excellent adhesion, chemical resistance, and enhanced durability. chemblink.com |

| Detergents | Used as an additive in detergent formulations. krwater.comgreen-mountainchem.com | Acts as a dispersant, preventing scale deposition. |

| Biomedical Materials | Investigated as a building block for biocompatible materials. smolecule.com | Potential for use in hydrogels and coatings for medical devices. smolecule.com |

| Energy Solutions | Explored for the development of polymer electrolytes for batteries and fuel cells. chemblink.com | The polymer's ionic properties may allow for efficient ion transport. chemblink.com |

Structure

3D Structure

Properties

IUPAC Name |

oxirane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEMCPAKSGRHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51274-37-4, Array | |

| Record name | Polyepoxysuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51274-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Epoxysuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50901492 | |

| Record name | 2,3-Oxiranedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-11-5, 16533-72-5, 6311-64-4 | |

| Record name | Epoxysuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Epoxysuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Epoxysuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Oxiranedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Oxiranedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epoxysuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium epoxysuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,3 Oxiranedicarboxylic Acid and Its Derivatives

Direct Epoxidation Strategies for 2,3-Oxiranedicarboxylic Acid Precursors

A primary route to 2,3-oxiranedicarboxylic acid involves the direct epoxidation of its α,β-unsaturated precursors, namely maleic acid and fumaric acid, or their corresponding esters. google.comrsc.org

The epoxidation of α,β-unsaturated carboxylic acids and their esters, such as maleates and fumarates, is a common method for preparing 2,3-oxiranedicarboxylic acid derivatives. sciforum.netresearchgate.net Due to the electron-withdrawing nature of the carboxyl groups, the double bond in these precursors is electron-deficient, making them less reactive towards common electrophilic epoxidizing agents. sciforum.netresearchgate.net Consequently, these reactions can be slow and result in low yields. researchgate.net

Reagents like meta-chloroperoxybenzoic acid (m-CPBA) have been shown to be effective for the epoxidation of α,β-unsaturated esters, often providing good yields in shorter reaction times compared to other methods. sciforum.netresearchgate.net For instance, studies have demonstrated that m-CPBA can successfully epoxidize simple α,β-unsaturated esters to the corresponding glycidic esters with yields ranging from 60-95%. sciforum.net The reaction is stereospecific, with the configuration of the starting alkene being retained in the epoxide product. sciforum.net

The epoxidation of maleic acid or fumaric acid can be carried out using hydrogen peroxide in the presence of a catalyst. google.com A patent describes a method where maleic acid, fumaric acid, or their salts are subjected to an epoxidation reaction to produce epoxysuccinic acid or its salt. google.com This process involves adjusting the pH and temperature and using a catalyst to facilitate the reaction. google.com

| Precursor | Epoxidizing Agent | Product | Reference |

| Maleic Acid/Fumaric Acid | Hydrogen Peroxide | 2,3-Oxiranedicarboxylic Acid | google.com |

| α,β-Unsaturated Esters | m-CPBA | Glycidic Esters | sciforum.netresearchgate.net |

| Diethyl Fumarate | Not specified | trans-Epoxysuccinate | d-nb.infochemrxiv.org |

| Dimethyl Maleate | Not specified | cis-Epoxysuccinate | d-nb.infochemrxiv.org |

Achieving stereoselectivity in the epoxidation of α,β-unsaturated dicarboxylic acid precursors is crucial for the synthesis of enantiomerically pure compounds. The Sharpless-Katsuki epoxidation is a renowned method for the asymmetric epoxidation of allylic alcohols. nobelprize.org This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) and an oxidant like tert-butyl hydroperoxide (TBHP). nobelprize.org The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation. nobelprize.org

While the classical Sharpless epoxidation is specific to allylic alcohols, modifications and other catalytic systems have been developed for the asymmetric epoxidation of other classes of olefins, including α,β-unsaturated esters. nobelprize.orgorganic-chemistry.org For example, a catalytic asymmetric epoxidation of various α,β-unsaturated esters has been achieved using an yttrium-chiral biphenyldiol catalyst, yielding the corresponding α,β-epoxy esters in high yields (up to 97%) and excellent enantiomeric excess (up to 99% ee). organic-chemistry.org

Furthermore, the epoxidation of γ-hydroxy-α,β-unsaturated esters with a methyl substituent at the α-position has been shown to be highly stereoselective, yielding the syn isomer. nih.gov While not directly focused on 2,3-oxiranedicarboxylic acid, these methodologies highlight the potential for achieving high stereocontrol in the epoxidation of substituted unsaturated esters.

To overcome the low reactivity of electron-deficient olefins, various catalytic systems have been developed for their epoxidation. These can be broadly categorized into metal-catalyzed and organocatalytic methods.

A variety of metal-based catalysts have been shown to be effective for the epoxidation of α,β-unsaturated esters and ketones. organic-chemistry.org These catalysts often work in conjunction with an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide.

Iron Catalysis: Non-heme iron complexes have been used to catalyze the highly enantioselective epoxidation of olefins with hydrogen peroxide, often in the presence of a carboxylic acid additive. nih.gov An iron(II) catalyst with a pseudo-C₂-symmetric phenanthroline-based ligand has been successfully used for the asymmetric epoxidation of trisubstituted α,β-unsaturated esters with peracetic acid, achieving high enantiomeric purity (up to 99% ee). nih.govthieme-connect.com

Rare-Earth Metal Catalysis: Lanthanide complexes, such as those involving ytterbium and lanthanum, have been employed for the enantioselective epoxidation of α,β-unsaturated ketones and esters. organic-chemistry.org For example, a combination of an Yb-based amide and a chiral proligand with tert-butylhydroperoxide as the oxidant provided chiral epoxides in excellent yields and high enantiomeric excess. organic-chemistry.org

Rhenium Catalysis: Methyltrioxorhenium (MTO) is another effective catalyst for the epoxidation of alkenes using aqueous hydrogen peroxide. organic-chemistry.org The efficiency of this system can be enhanced by the addition of pyridine (B92270) derivatives. organic-chemistry.org

| Catalyst System | Substrate Type | Oxidant | Key Features | Reference |

| Iron(II) complex with chiral phenanthroline ligand | Trisubstituted α,β-unsaturated esters | Peracetic acid | High enantioselectivity (up to 99% ee) | nih.govthieme-connect.com |

| Ytterbium-based amide with chiral prolinol | α,β-unsaturated ketones | tert-Butylhydroperoxide | Excellent yields and enantiomeric excess (up to 99%) | organic-chemistry.org |

| Yttrium-chiral biphenyldiol | α,β-unsaturated esters | Not specified | High yields (up to 97%) and enantiomeric excess (up to 99%) | organic-chemistry.org |

| Methyltrioxorhenium (MTO) with pyridine derivatives | Alkenes | Hydrogen peroxide | High isolated yields of epoxides | organic-chemistry.org |

Organocatalysis offers a metal-free alternative for the epoxidation of α,β-unsaturated compounds. These catalysts are often chiral, enabling enantioselective transformations.

Amine Catalysis: Chiral amines, such as pyrrolidine (B122466) derivatives, can catalyze the asymmetric epoxidation of α,β-unsaturated aldehydes using hydrogen peroxide as the oxidant. organic-chemistry.org This approach is notable for its environmentally friendly reaction conditions. organic-chemistry.org

Guanidine-Urea Bifunctional Catalysis: A bifunctional organocatalyst containing both guanidine (B92328) and urea (B33335) moieties has been used for the highly enantioselective epoxidation of α,β-unsaturated diaryl enones with aqueous hydrogen peroxide. organic-chemistry.org

Peptide Catalysis: Oligopeptides containing specific amino acids have been shown to catalyze the enantioselective Juliá-Colonna-type epoxidation of α,β-unsaturated ketones. mdpi.com

While many of these examples focus on unsaturated ketones and aldehydes, the principles can be extended to the epoxidation of α,β-unsaturated carboxylic acid derivatives. core.ac.ukjst.go.jp Bifunctional benzothiadiazine catalysts, which are resistant to oxidation, have been shown to efficiently promote the asymmetric epoxidation of α,β-unsaturated amides. core.ac.uk

Catalytic Epoxidation Methodologies

Metal-Catalyzed Epoxidation Techniques

Darzens Condensation and Related Synthetic Routes

The Darzens condensation is a classic method for the synthesis of epoxides, specifically α,β-epoxy esters, also known as glycidic esters. acs.org The reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. acs.org This method can be applied to the synthesis of derivatives of 2,3-oxiranedicarboxylic acid.

For instance, the Darzens condensation of diethyl bromomalonate with aromatic or isoprenoid aldehydes under phase-transfer catalysis conditions can produce diethyl 3-substituted-oxirane-2,2-dicarboxylates in high yields. lookchem.com Another example is the synthesis of ethyl methylphenylglycidate, where acetophenone (B1666503) reacts with ethyl chloroacetate. acs.org While this specific product is not a dicarboxylic acid derivative, the underlying reaction demonstrates the applicability of the Darzens condensation for forming epoxide rings from carbonyl compounds and haloesters.

Derivatization Strategies of 2,3-Oxiranedicarboxylic Acid

The reactivity of the epoxide and carboxylic acid functionalities allows for a variety of derivatization strategies, leading to a diverse range of molecular architectures.

The carboxylic acid groups of 2,3-oxiranedicarboxylic acid are readily converted into esters and amides, which can modify the molecule's properties or serve as intermediates for further transformations.

Esterification: The formation of ester derivatives of 2,3-oxiranedicarboxylic acid is a common strategy. For instance, diethyl (2S,3S)-(-)-2,3-epoxysuccinate is a commercially available derivative. alfa-chemistry.com The esterification can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. The resulting epoxy esters are valuable intermediates. For example, the reactions of methyl glycidate (methyl oxirane-2-carboxylate) with organolithium or Grignard reagents can produce epoxy ketones. orgsyn.org Furthermore, ester derivatives of E64c, a complex derivative of 2,3-oxiranedicarboxylic acid, have been synthesized by reacting with various alcohols, including halogen-substituted ones. nih.gov These esterifications are crucial for creating derivatives with specific biological activities. nih.gov

Amidation: Amidation of 2,3-oxiranedicarboxylic acid creates compounds with distinct properties and applications. Amide derivatives of E64c have been synthesized and studied for their biological activity. nih.gov For example, amides of E64c with amino acid esters were prepared to investigate their inhibitory effects on enzymes. nih.gov The synthesis of αβ-epoxy amides can be accomplished, and these amides can be converted to the corresponding epoxy ketones. lookchem.com

| Derivative Type | Reactant | Key Features of Pathway | Example Product |

| Ester | Alcohols | Acid-catalyzed reaction. | Diethyl (2S,3S)-(-)-2,3-epoxysuccinate alfa-chemistry.com |

| Ester | Organometallic Reagents | Reaction with epoxy esters to form epoxy ketones. | Epoxy ketones from methyl glycidate orgsyn.org |

| Amide | Amines/Amino Acid Esters | Formation of amide bond from carboxylic acid. | Amide derivatives of E64c nih.gov |

| Amide | - | Conversion of αβ-unsaturated amides to αβ-epoxy amides. | αβ-Epoxy amides lookchem.com |

The synthesis of substituted derivatives of 2,3-oxiranedicarboxylic acid allows for the introduction of various functional groups, leading to compounds with tailored properties. One approach involves the epoxidation of substituted alkenes. For instance, a stereocontrolled method for the epoxidation of electrophilic alkenes, such as α,β-unsaturated esters and amides, has been developed using lithium t-butyl hydroperoxide. lookchem.com This method provides access to a range of substituted epoxy esters and amides with high stereospecificity. lookchem.com

Another strategy involves the modification of existing epoxy structures. Chiral 1,2-epoxyalkan-3-ol tosyl esters have been synthesized from alkynols or allyl chlorides, with the Sharpless asymmetric dihydroxylation (AD) reaction being a key step. rsc.org These intermediates can then be used to synthesize more complex molecules, such as insect pheromones. rsc.org The synthesis of substituted 2-oxiranecarboxylic acids has been explored as a route to potential hypoglycemic drugs. nih.govnih.gov For example, etomoxir, an inhibitor of carnitine palmitoyltransferase 1, is a substituted oxirane-2-carboxylic acid derivative. nih.gov

| Starting Material | Key Reagent/Reaction | Type of Derivative | Significance |

| α,β-Unsaturated esters/amides | Lithium t-butyl hydroperoxide | Substituted epoxy esters/amides | Stereocontrolled synthesis of electrophilic epoxides. lookchem.com |

| Alkynols/Allyl chlorides | Sharpless AD reaction | Chiral 1,2-epoxyalkan-3-ol tosyl esters | Intermediates for complex natural products. rsc.org |

| Substituted alkenes | - | Substituted 2-oxiranecarboxylic acids | Development of pharmacologically active agents. nih.govnih.gov |

Esterification and Amidation Reaction Pathways

Advanced Synthetic Techniques for Chiral 2,3-Oxiranedicarboxylic Acid Systems

The synthesis of enantiomerically pure 2,3-oxiranedicarboxylic acid and its derivatives is of great importance, as the stereochemistry often dictates the biological activity.

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. The Sharpless asymmetric epoxidation is a well-established method for the enantioselective synthesis of epoxides from allylic alcohols. mdpi.comru.nl This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidizing agent to achieve high enantioselectivity. mdpi.com Another powerful technique is the Jacobsen-Katsuki epoxidation, which employs manganese(III)-salen complexes as catalysts for the asymmetric epoxidation of unfunctionalized alkenes. mdpi.com

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of epoxides. mdpi.com For instance, highly enantioselective Darzens-type epoxidation of diazoesters with glyoxal (B1671930) derivatives has been achieved using a chiral boron-Lewis acid catalyst to produce trisubstituted α,β-epoxy esters. researchgate.net Furthermore, Cu(I)-catalyzed enantioselective epoxidation between aldehydes and α-trifluoromethyl diazosilanes provides a route to chiral trifluoromethyl epoxides. researchgate.net

| Method | Catalyst/Reagent | Substrate | Key Feature |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, Diethyl Tartrate | Allylic Alcohols | High enantioselectivity for 2,3-epoxy alcohols. mdpi.comru.nl |

| Jacobsen-Katsuki Epoxidation | Mn(III)-salen complexes | Alkenes | Asymmetric epoxidation of unfunctionalized alkenes. mdpi.com |

| Organocatalytic Darzens Epoxidation | Chiral Boron-Lewis Acid | Diazoesters and Glyoxal Derivatives | Enantioselective synthesis of trisubstituted epoxy esters. researchgate.net |

| Cu(I)-Catalyzed Epoxidation | Cu(I) complex | Aldehydes and α-trifluoromethyl diazosilanes | Synthesis of chiral trifluoromethyl epoxides. researchgate.net |

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. One common method is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess.

A prominent example is the hydrolytic kinetic resolution (HKR) of terminal epoxides catalyzed by chiral (salen)Co complexes. orgsyn.org This method uses water as the resolving agent and can resolve a wide variety of epoxides to greater than 99% enantiomeric excess. orgsyn.org The unreacted epoxide and the 1,2-diol product are both obtained in highly enantioenriched forms. orgsyn.org

Enzymatic kinetic resolution is another powerful approach. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For example, Pseudomonas fluorescens lipase (B570770) (PFL) can be used for the kinetic resolution of racemic methyl oxirane-2-carboxylate, selectively hydrolyzing the (S)-enantiomer to leave the (R)-ester with high enantiomeric excess.

Preferential crystallization can also be employed for resolution. For instance, (±)-erythro-2-amino-1,2-diphenylethanol has been used as a resolving agent for the optical resolution of trans-2,3-oxiranedicarboxylic acid. researchgate.netresearchgate.net

| Resolution Method | Catalyst/Reagent | Substrate | Outcome |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co complexes | Racemic terminal epoxides | Highly enantioenriched epoxide and 1,2-diol. orgsyn.org |

| Enzymatic Kinetic Resolution | Lipases (e.g., PFL) | Racemic epoxy esters | Selective hydrolysis of one enantiomer, yielding an enantioenriched ester. |

| Preferential Crystallization | Chiral resolving agent (e.g., (±)-erythro-2-amino-1,2-diphenylethanol) | Racemic trans-2,3-oxiranedicarboxylic acid | Separation of diastereomeric salts. researchgate.netresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2,3 Oxiranedicarboxylic Acid

Ring-Opening Reactions of the Oxirane Moiety

The defining feature of 2,3-oxiranedicarboxylic acid is its strained three-membered epoxide ring, which is highly susceptible to ring-opening reactions. This reactivity is a consequence of the significant ring strain, with bond angles of approximately 60°, making the oxirane ring a prime target for nucleophilic attack. The ring can be opened through various mechanisms, including nucleophilic, and enzymatic processes. smolecule.comsmolecule.comorgsyn.org

Nucleophilic Ring-Opening Mechanisms

Nucleophilic ring-opening is a common reaction pathway for epoxides, including 2,3-oxiranedicarboxylic acid. smolecule.comsmolecule.comorgsyn.org The reaction can be catalyzed by either acids or bases, each proceeding through distinct mechanisms with specific regiochemical and stereochemical outcomes. clockss.org

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. This is followed by nucleophilic attack on one of the electrophilic carbons of the oxirane ring. libretexts.orglibretexts.org The mechanism of acid-catalyzed epoxide opening is complex and is considered a hybrid between SN1 and SN2 pathways. libretexts.org The transition state exhibits significant carbocationic character, similar to an SN1 reaction, yet the nucleophile attacks from the backside, characteristic of an SN2 reaction. libretexts.orglibretexts.org

The regioselectivity of the acid-catalyzed ring-opening depends on the substitution pattern of the epoxide. Attack generally occurs at the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.orgyoutube.com This process results in the formation of a trans-diol. libretexts.org For instance, the acid-catalyzed hydrolysis of an epoxide yields a 1,2-diol (vicinal glycol). libretexts.org

A study on the acid-catalyzed hydrolytic opening of the oxirane ring of etomoxir-carnitine, a related compound, demonstrated this reactivity. nih.gov The reaction was carried out in sulfuric acid at an elevated temperature, leading to the cleavage of the epoxide ring. nih.gov

| Feature | Description | Source |

|---|---|---|

| Catalyst | Acid (e.g., H2SO4, HCl) | libretexts.org |

| Mechanism | SN1/SN2 Hybrid | libretexts.org |

| Initial Step | Protonation of the epoxide oxygen | libretexts.org |

| Nucleophilic Attack | Preferentially at the more substituted carbon | libretexts.orgyoutube.com |

| Stereochemistry | trans-diol formation (backside attack) | libretexts.org |

In the presence of a strong base and a potent nucleophile, the ring-opening of an epoxide proceeds via a classic SN2 mechanism. libretexts.org Unlike the acid-catalyzed process, the epoxide oxygen is not protonated beforehand, making it a poor leaving group (an alkoxide). libretexts.org The powerful nucleophile directly attacks one of the carbon atoms of the oxirane ring, forcing the ring to open. libretexts.org

The regioselectivity of the base-catalyzed ring-opening is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orgyoutube.com This reaction also results in inversion of configuration at the site of attack, a hallmark of the SN2 mechanism. libretexts.org

The regioselectivity of epoxide ring-opening is a critical aspect, determining the final product structure. As discussed, acid-catalyzed reactions favor attack at the more substituted carbon, while base-catalyzed reactions favor the less substituted carbon. libretexts.orgyoutube.com This differential regioselectivity is a powerful tool in organic synthesis.

Stereochemical control is also a key feature. Both acid- and base-catalyzed ring-opening reactions proceed with inversion of stereochemistry at the carbon atom that is attacked. libretexts.orglibretexts.org This is a direct consequence of the backside attack of the nucleophile in both the SN2 and the SN2-like transition state of the acid-catalyzed reaction.

Research on 2,3-epoxy alcohols has extensively studied the factors influencing regioselectivity, including the use of various reagents to control the site of nucleophilic attack. clockss.org For example, the use of titanium tetra-isopropoxide has been shown to play a significant role in directing the regioselectivity of the ring-opening reaction. clockss.org

| Condition | Mechanism | Site of Nucleophilic Attack | Source |

|---|---|---|---|

| Acid-Catalyzed | SN1/SN2 Hybrid | More substituted carbon | libretexts.orgyoutube.com |

| Base-Catalyzed | SN2 | Less substituted carbon | libretexts.orgyoutube.com |

Base-Catalyzed Ring Opening Processes (S<sub>N</sub>2 Mechanisms)

Enzymatic Ring-Opening Transformations

The oxirane ring of 2,3-oxiranedicarboxylic acid and its derivatives can also be opened by enzymatic catalysis. smolecule.comorgsyn.org Enzymes such as hydrolases can catalyze the ring-opening of epoxides, often with high enantioselectivity. tandfonline.com For instance, cis-epoxysuccinate hydrolases (CESHs) are known to interact with and hydrolyze epoxysuccinate derivatives. The enzymatic reaction typically involves a nucleophilic attack by an amino acid residue in the enzyme's active site on one of the epoxide carbons.

For example, the interaction of disodium (B8443419) epoxysuccinate with CESH involves a two-step catalytic mechanism. First, a nucleophilic residue (aspartate) in the enzyme attacks the C2 atom of the oxirane ring, forming a covalent enzyme-substrate intermediate. This is followed by hydrolysis of the ester bond to release the product, L-(+)-tartaric acid.

Carboxylic Acid Functional Group Reactivity

In addition to the reactivity of the oxirane ring, 2,3-oxiranedicarboxylic acid possesses two carboxylic acid groups. orgsyn.orgchemblink.com The carboxyl group (–COOH) is a versatile functional group composed of a carbonyl group and a hydroxyl group. msu.edu This combination gives rise to a range of chemical reactions. msu.edu

The carboxylic acid groups can undergo typical reactions such as:

Acid-base reactions: They can be deprotonated by bases to form carboxylate salts. wikipedia.org

Esterification: They can react with alcohols in the presence of an acid catalyst to form esters. msu.edu

Amide formation: They can react with amines, typically requiring heat or milder activating agents, to form amides. msu.edu

Reduction: The carboxylic acid groups can be reduced to alcohols, although this requires strong reducing agents like lithium aluminum hydride. smolecule.com

The presence of both the reactive epoxide ring and the two carboxylic acid functionalities makes 2,3-oxiranedicarboxylic acid a valuable and versatile building block in organic synthesis. smolecule.com

Ester Hydrolysis Mechanisms

The hydrolysis of esters of 2,3-oxiranedicarboxylic acid, which involves breaking the ester bond to form the dicarboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the hydrolysis is a reversible reaction. To favor the formation of 2,3-oxiranedicarboxylic acid, an excess of water is typically used. The reaction is generally heated under reflux with a dilute acid, such as hydrochloric or sulfuric acid, acting as a catalyst. chemguide.co.uk The mechanism for acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. youtube.com Following a series of proton transfers, the alcohol group is eliminated, and deprotonation of the newly formed carbonyl group yields the carboxylic acid. youtube.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.orgchemguide.co.uk In this reaction, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This is followed by the elimination of the alkoxide ion, which then deprotonates the newly formed carboxylic acid to produce a carboxylate salt and an alcohol. chemguide.co.uk The use of a base, such as sodium hydroxide, offers the advantages of an irreversible reaction and easier separation of the products. chemguide.co.uk

The mechanism of ester hydrolysis can be influenced by the structure of the ester. For instance, sterically hindered esters are more difficult to hydrolyze. ucoz.com The cleavage of the acyl-oxygen bond is more common than the cleavage of the alkyl-oxygen bond. ucoz.com Isotopic labeling studies using water enriched with oxygen-18 (H₂O¹⁸) have shown that the ¹⁸O atom is incorporated into the carboxylic acid, confirming that the acyl-oxygen bond is the one that is broken. ucoz.com

| Hydrolysis Condition | Catalyst | Reversibility | Key Mechanistic Steps |

| Acidic | Dilute H₂SO₄ or HCl | Reversible | 1. Protonation of carbonyl oxygen. youtube.com 2. Nucleophilic attack by water. youtube.com 3. Proton transfer. 4. Elimination of alcohol. youtube.com 5. Deprotonation to form carboxylic acid. youtube.com |

| Basic (Saponification) | Dilute NaOH or KOH | Irreversible | 1. Nucleophilic attack by hydroxide ion. chemguide.co.uk 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. 4. Deprotonation of carboxylic acid to form carboxylate salt. chemguide.co.uk |

Condensation and Polymerization Reaction Pathways

2,3-Oxiranedicarboxylic acid and its derivatives can undergo condensation and polymerization reactions. A notable example is the formation of polyepoxysuccinic acid (PESA), a homopolymer of 2,3-oxiranedicarboxylic acid. krwater.comaquapharm-india.com PESA is synthesized through the cyclization and subsequent polymerization of maleic anhydride. lookchem.com This polymer is recognized for its biodegradability and functions as a scale and corrosion inhibitor in various industrial water systems. krwater.comyingxinwater.com

The polymerization process can be influenced by various factors. For instance, a derivative of polyepoxysuccinic acid has been synthesized from L-cysteine and polyepoxysuccinic acid, which is a condensation polymer formed by the cyclization and polymerization of maleic anhydride. lookchem.com The structure of these polymers can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) and carbon-13 nuclear magnetic resonance (¹³C NMR). lookchem.com

Polyepoxysuccinic acid and its derivatives are effective in preventing the formation of mineral scales like calcium carbonate, calcium sulfate, and calcium fluoride (B91410). krwater.comyingxinwater.com They work by inhibiting the crystallization of scale-forming ions and dispersing particulate matter. yingxinwater.com

| Polymer | Monomer/Precursor | Synthesis Method | Key Properties & Applications |

| Polyepoxysuccinic acid (PESA) | Maleic anhydride | Cyclization and polymerization | Biodegradable, scale and corrosion inhibitor for industrial water treatment. krwater.comlookchem.comyingxinwater.com |

| Polyepoxysuccinic acid derivative | L-cysteine and polyepoxysuccinic acid | Condensation polymerization | Scale and corrosion inhibition. lookchem.com |

Oxidation and Reduction Pathways

The oxirane ring and carboxylic acid groups of 2,3-oxiranedicarboxylic acid can undergo oxidative transformations. Oxidation of the carboxylic acid groups can lead to the formation of more oxidized carboxylic acids. smolecule.com Common oxidizing agents used for this purpose include potassium permanganate (B83412) and hydrogen peroxide. smolecule.com The furan (B31954) ring, which can be considered a precursor to the dicarboxylic acid functionality after oxidative cleavage, can be completely degraded to carboxylic acids. researchgate.net

The oxirane ring itself is susceptible to oxidative cleavage. The oxidation of furfuryl alcohols, a reaction known as the Achmatowicz reaction, leads to highly functionalized heterocyclic structures. researchgate.net While not directly involving 2,3-oxiranedicarboxylic acid, this illustrates the oxidative reactivity of related cyclic ether systems.

Reduction of 2,3-oxiranedicarboxylic acid can lead to the opening of the oxirane ring to form diols. smolecule.com A common reducing agent for this transformation is lithium aluminum hydride. smolecule.comsmolecule.com The resulting diols, such as 2,3-dihydroxysuccinic acid, are valuable intermediates in organic synthesis. The reduction of the carboxylic acid groups can also occur, yielding alcohols.

The specific stereochemistry of the starting epoxide can influence the stereochemistry of the resulting diol. For example, the reduction of cis-epoxysuccinic acid can produce diols that are useful in various synthetic applications.

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Potassium permanganate, Hydrogen peroxide | More oxidized carboxylic acids smolecule.com |

| Reduction | Lithium aluminum hydride | Diols (e.g., 2,3-dihydroxysuccinic acid) smolecule.comsmolecule.com |

Oxidative Transformations of the Oxirane Ring and Carboxylic Acid Groups

Substitution Reactions

The strained oxirane ring of 2,3-oxiranedicarboxylic acid is highly reactive towards nucleophilic attack, leading to ring-opening substitution reactions. smolecule.com Nucleophiles such as amines and thiols can attack the carbon atoms of the oxirane ring, resulting in the formation of substituted carboxylic acids with various functional groups. smolecule.comsmolecule.com

For example, the reaction of oxirane-2-carboxylic esters with sodium azide (B81097) leads to the opening of the epoxide ring at the 3-position, forming an azido (B1232118) alcohol. ru.nl This reaction is highly regioselective. ru.nl The resulting azido alcohols can be further converted to other functional groups. ru.nl

Comparative Mechanistic Analyses with Related Epoxide Systems

The reactivity of 2,3-oxiranedicarboxylic acid can be compared to other epoxide systems, such as oxirane-2-carboxylic acid and its derivatives. The presence of the carboxylic acid group influences the reactivity of the epoxide ring. For instance, glycidic acid derivatives have been identified as irreversible inhibitors of carnitine palmitoyltransferase (CPT), a key enzyme in fatty acid metabolism. nih.gov The inhibitory effect is attributed to the reactivity of the epoxide moiety, which can form covalent bonds with the enzyme. nih.gov

The synthesis of chiral epoxides, including derivatives of 2,3-oxiranedicarboxylic acid, has been extensively studied. Asymmetric nucleophilic epoxidations of electron-deficient alkenes are of particular interest due to the synthetic utility of the resulting chiral 2-oxiranecarboxylic acids and their amides. core.ac.uk These compounds are found in several naturally occurring products with biological activity. core.ac.uk

The reaction of racemic epoxides, such as styrene (B11656) oxide, with chiral amines in the presence of a catalyst can lead to the formation of regioisomeric amino alcohols. researchgate.net This highlights the influence of both the substrate and the reagents on the outcome of the reaction.

Stereochemical Aspects and Conformational Studies

Importance of Stereoisomerism in 2,3-Oxiranedicarboxylic Acid Research

2,3-Oxiranedicarboxylic acid exists as three stereoisomers: a pair of enantiomers (trans-(2R,3R) and trans-(2S,3S)) and a meso compound (cis-(2R,3S)). The distinct spatial arrangement of the carboxylic acid groups relative to the epoxide ring in these isomers significantly influences their physical, chemical, and biological characteristics.

The importance of stereoisomerism is highlighted in various applications:

Asymmetric Synthesis: The defined stereochemistry of chiral 2,3-oxiranedicarboxylic acid derivatives makes them valuable building blocks in the synthesis of complex, enantiomerically pure molecules. scbt.comlookchem.com For instance, specific stereoisomers are crucial for creating molecules with desired three-dimensional orientations, a key aspect of modern drug development. scbt.com

Biological Activity: The biological effects of 2,3-oxiranedicarboxylic acid and its derivatives are often stereospecific. nih.gov For example, the cis-isomer of 2,3-epoxysuccinic acid has been identified as a potent agonist for the succinate (B1194679) receptor (SUCNR1), exhibiting significantly higher potency than succinic acid itself. nih.govmedchemexpress.com This stereoselectivity is crucial for designing targeted therapeutic agents. In another example, the inhibitory mechanism of E-64, a derivative of epoxysuccinic acid, against cysteine proteases is dependent on the stereochemistry of the molecule, which dictates its binding mode within the enzyme's active site. nih.gov

Polymer Chemistry: The stereochemistry of the monomeric unit, such as in poly(epoxysuccinic acid) (PESA), influences the properties of the resulting polymer. PESA, a non-phosphorus, non-nitrogen scale and corrosion inhibitor, demonstrates the practical application of this compound in industrial water treatment systems. krwater.comiwaponline.com

The resolution of racemic mixtures of 2,3-oxiranedicarboxylic acid into its individual enantiomers is often accomplished using chiral resolving agents, such as optically active amino alcohols. researchgate.net This separation is essential for studying the unique properties of each enantiomer and for their use in stereospecific applications.

Chirality and Enantioselective Synthesis Methodologies

The chiral nature of 2,3-oxiranedicarboxylic acid necessitates the development of enantioselective synthetic methods to produce specific stereoisomers. acs.org These methods are crucial for accessing enantiomerically pure compounds for various research and industrial purposes.

Several strategies have been developed for the enantioselective synthesis of epoxides, which can be applied to the synthesis of 2,3-oxiranedicarboxylic acid:

Sharpless Asymmetric Epoxidation: This is a widely recognized method for the enantioselective epoxidation of allylic alcohols. libretexts.orgacs.org It utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET). The choice of the (R,R) or (S,S) enantiomer of DET dictates the stereochemical outcome of the epoxidation, leading to the formation of the desired epoxide enantiomer with high enantiomeric excess. libretexts.org

Catalytic Asymmetric Epoxidation of Olefins: Various catalytic systems have been explored for the asymmetric epoxidation of olefins, including those based on chiral metal complexes and organocatalysts. rsc.org For instance, chiral N,N'-dioxide/Sc(III) complexes have been shown to catalyze the enantioselective epoxidation of α-substituted vinyl ketones. organic-chemistry.org

Epoxidation with Peroxy Acids: The reaction of alkenes with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), is a common method for synthesizing epoxides. masterorganicchemistry.comkhanacademy.org While this method typically produces a racemic mixture when using achiral alkenes, its stereochemical outcome can be controlled through the use of chiral catalysts or substrates. libretexts.orgprinceton.edu

The following table summarizes some of the key methodologies used in enantioselective epoxidation:

| Methodology | Catalyst/Reagent | Key Features | Reference(s) |

| Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide, Diethyl tartrate (DET) | Highly enantioselective for allylic alcohols. | libretexts.orgacs.org |

| Catalytic Asymmetric Epoxidation | Chiral metal complexes (e.g., Fe, Sc), Organocatalysts | Applicable to a broader range of olefins. | rsc.orgorganic-chemistry.org |

| Peroxy Acid Epoxidation | m-CPBA, Hydrogen peroxide | Stereochemistry can be controlled with chiral auxiliaries. | masterorganicchemistry.comkhanacademy.orgprinceton.edu |

Diastereoselective Control in Reactions Involving 2,3-Oxiranedicarboxylic Acid

Diastereoselective control is crucial in reactions involving 2,3-oxiranedicarboxylic acid and its derivatives, particularly in ring-opening reactions where new stereocenters are formed. The stereochemical outcome of these reactions is influenced by several factors, including the stereochemistry of the starting epoxide, the nature of the nucleophile, and the reaction conditions.

The ring-opening of epoxides can proceed through either an SN1-like or SN2-like mechanism, leading to different diastereomeric products. libretexts.org

Base-Catalyzed Ring Opening: Under basic or neutral conditions, the ring-opening of epoxides typically follows an SN2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile attacks the less sterically hindered carbon atom from the backside, resulting in an inversion of configuration at that center. This allows for predictable diastereoselective synthesis of diols and other functionalized compounds.

Acid-Catalyzed Ring Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For epoxides with primary and secondary carbons, the attack generally occurs at the less substituted carbon (SN2-like). However, for epoxides with a tertiary carbon, the attack favors the more substituted carbon due to the development of a partial positive charge, resembling an SN1 pathway. libretexts.org

The synthesis of specific diastereomers is essential for producing compounds with desired biological activities or for use as intermediates in complex total syntheses. For example, the diastereoselective synthesis of (-)-codonopsinine, a natural product, involves the stereochemical inversion of a hydroxyl group via an epoxide intermediate and subsequent ring cleavage. researchgate.net

Conformational Analysis of 2,3-Oxiranedicarboxylic Acid and its Derivatives

The conformational preferences of 2,3-oxiranedicarboxylic acid and its derivatives play a significant role in determining their reactivity and biological interactions. The rigid three-membered epoxide ring imposes significant conformational constraints on the molecule.

Computational studies, such as those using density functional theory (DFT), can provide insights into the preferred conformations of these molecules. For instance, calculations on oxirane-2-carboxylic acid predict a planar geometry for the carboxylic acid group, while the epoxide ring adopts a puckered conformation to minimize steric hindrance.

In derivatives of 2,3-oxiranedicarboxylic acid, such as the epoxysuccinyl-based inhibitor E-64, the conformation of the molecule is critical for its interaction with the active site of target enzymes. nih.gov X-ray crystallography studies of enzyme-inhibitor complexes have revealed the specific binding modes and conformations adopted by these inhibitors. nih.gov

Investigation of Stereochemical Influence on Reactivity and Transformations

The stereochemistry of 2,3-oxiranedicarboxylic acid and its derivatives has a profound influence on their reactivity and the course of their chemical transformations. iwaponline.com The spatial arrangement of functional groups dictates the accessibility of the epoxide ring to nucleophiles and the stereochemical outcome of reactions.

Ring-Opening Reactions: The stereochemistry of the epoxide is a key factor in determining the regioselectivity and stereoselectivity of ring-opening reactions. researchgate.net In base-catalyzed reactions, the SN2 attack occurs with inversion of configuration, leading to a predictable stereochemical outcome. masterorganicchemistry.com In acid-catalyzed reactions, the situation can be more complex, with the stereochemistry of the product depending on the specific substrate and reaction conditions. libretexts.org

For example, in the ring-opening of 2,3-epoxy alcohols, the regioselectivity of nucleophilic attack at the C2 or C3 position can be controlled by the choice of reagents and reaction conditions, allowing for selective transformations. acs.org

Enzyme-Catalyzed Transformations: Enzymatic reactions involving 2,3-oxiranedicarboxylic acid and its derivatives are often highly stereospecific. Enzymes can distinguish between different enantiomers and diastereomers, leading to the selective transformation of only one stereoisomer. For instance, lipoxygenase-catalyzed transformations of epoxy fatty acids result in products with specific stereochemistry. nih.gov

The covalent inactivation of enzymes by epoxysuccinic acid derivatives is also highly dependent on stereochemistry. The cis-isomer of 2,3-epoxysuccinic acid was found to be a selective and irreversible inactivator of Mycobacterium tuberculosis isocitrate lyase, while the trans-isomer was much less effective. researchgate.net This highlights the importance of matching the stereochemistry of the inhibitor to the topology of the enzyme's active site.

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2,3-oxiranedicarboxylic acid, offering precise information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms on the epoxide ring. In epoxidized fatty acids, the chemical shifts of the epoxy protons are typically observed between 2.9 and 3.2 ppm. marinelipids.ca For epoxides derived from polyunsaturated fatty acids, these signals can range from 2.90 to 3.28 ppm. marinelipids.ca The specific chemical shifts for the protons on the three-membered ring of 2,3-oxiranedicarboxylic acid are crucial for confirming its structure. medchemexpress.com A certificate of analysis for cis-epoxysuccinic acid confirms that its ¹H NMR spectrum is consistent with the expected structure. medchemexpress.com The progress of epoxidation reactions can be monitored by the appearance of signals around 3.00 ppm, corresponding to the formation of the epoxy group. marinelipids.ca

Table 1: Representative ¹H NMR Data for Epoxide Protons

| Compound Type | Chemical Shift (ppm) | Reference |

|---|---|---|

| Monoepoxides | ~2.9 | marinelipids.ca |

| Diepoxides | 2.9 and 3.1 | marinelipids.ca |

Carbon-13 NMR (¹³C NMR) provides essential information about the carbon skeleton of 2,3-oxiranedicarboxylic acid. The chemical shifts of the carbon atoms in the epoxy ring and the carboxylic acid groups are key identifiers. Generally, carbons in an epoxy ring exhibit characteristic shifts. For the carboxylic acid groups (C=O), the chemical shifts are expected in the range of 170-185 ppm. libretexts.org The carbons of the epoxide ring are influenced by the electronegative oxygen atom, affecting their chemical shift values. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Carbon Environment | Chemical Shift (ppm) | Reference |

|---|---|---|

| C=O (in acids and esters) | 170 - 185 | libretexts.org |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure and stereochemistry of 2,3-oxiranedicarboxylic acid.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, confirming which protons are attached to which carbons. columbia.edu It is a highly sensitive technique as it is proton-detected. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes more), which is crucial for piecing together the molecular framework, including the connectivity between the carboxylic acid groups and the epoxide ring. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry (cis or trans) of the substituents on the epoxide ring by identifying protons that are close to each other in space. princeton.edu

These 2D NMR experiments, often used in combination, provide a comprehensive picture of the molecule's structure and spatial arrangement. mdpi.comrsc.org

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Techniques for Carbon Framework Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 2,3-oxiranedicarboxylic acid. The molecular weight of cis-2,3-oxiranedicarboxylic acid is 132.07 g/mol . medchemexpress.com When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. This fragmentation pattern is unique to the molecule's structure and can be used for identification. chemguide.co.uklibretexts.org The molecular ion (M+) is formed by knocking an electron off the molecule. chemguide.co.uklibretexts.org This ion and its fragments are detected, providing a mass spectrum. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. It is particularly useful for identifying 2,3-oxiranedicarboxylic acid in complex samples, such as those from degradation studies or biological extracts. researchgate.netgoogle.com For volatile or semi-volatile compounds, GC-MS provides both retention time data from the GC and mass spectra from the MS for high-confidence identification. researchgate.net In some cases, derivatization of polar molecules like 2,3-oxiranedicarboxylic acid is necessary to make them volatile enough for GC analysis. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density to determine the precise arrangement of atoms in the solid state. This technique has been used to determine the crystal structures of complexes involving the deprotonated form of cis-epoxysuccinic acid (cis-epoxysuccinate). acs.org For instance, the structure of a one-dimensional helical chain of [Cu(ces)(H₂O)₂]n has been elucidated, showing how the cis-epoxysuccinate ligand coordinates with a copper(II) ion. acs.org Such studies are crucial for understanding the coordination chemistry and the three-dimensional structure of the molecule in a crystalline lattice. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of 2,3-oxiranedicarboxylic acid. It provides critical information by identifying the various functional groups present in the molecule. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific bonds.

The primary functional groups of 2,3-oxiranedicarboxylic acid are the carboxylic acid groups and the epoxide ring. The carboxylic acid moieties give rise to two particularly prominent signals. A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. Additionally, a strong, sharp absorption peak appears between 1700 and 1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

The presence of the three-membered epoxide ring is also confirmed by specific signals in the IR spectrum. The C-O-C stretching vibrations of the oxirane ring typically produce absorptions in the fingerprint region of the spectrum. These signals, along with other data, confirm the integrity of the epoxide structure within the molecule. The analysis of available IR spectra for related compounds, such as ester derivatives, further supports the assignment of these characteristic frequencies. nist.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for 2,3-Oxiranedicarboxylic Acid| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500–3300 (broad) | O-H stretch | Carboxylic Acid |

| 1700–1750 (strong) | C=O stretch | Carboxylic Acid |

| ~1200–1300 | C-O stretch | Carboxylic Acid / Epoxide |

| ~800–950 | C-O-C stretch (ring) | Epoxide |

Chromatographic Separation Techniques for Purity and Isomer Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 2,3-oxiranedicarboxylic acid and its derivatives. It is widely employed to determine the purity of synthesized batches and to separate different stereoisomers. The technique's high resolution and sensitivity make it ideal for quantifying the main compound and detecting trace impurities that may arise from the synthesis process.

In research contexts, HPLC is routinely used to confirm the purity of final products. For instance, various peptidomimetic derivatives of 2,3-oxiranedicarboxylic acid designed as calpain inhibitors have had their purity verified by HPLC, with results often exceeding 90%. For example, (2S,3S)-3-((S)-1-(4-(4-fluorophenyl)thiazol-2-ylamino)-3-(1-methyl-1H-imidazol-5-yl)-1-oxopropan-2-ylcarbamoyl)oxirane-2-carboxylic acid was found to have a purity of 93.6% by one HPLC method, while another derivative showed 95.4% purity via a different method. Similarly, the purity of EpoY, an inhibitor of tubulin tyrosine carboxypeptidase, was determined to be ≥97% by HPLC. sigmaaldrich.com

The separation of related compounds is often achieved using reverse-phase (RP) HPLC. A typical method for a structurally similar compound, ethyl methylphenylglycidate, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This methodology can be adapted for 2,3-oxiranedicarboxylic acid, allowing for effective separation and quantification. The ability to resolve stereoisomers, such as the trans and cis forms, is another critical application of chromatographic methods in the study of this compound. oup.com

Table 2: Examples of HPLC Applications for 2,3-Oxiranedicarboxylic Acid Derivatives| Compound/Derivative | Analytical Goal | Reported Purity | Chromatographic Mode |

|---|---|---|---|

| Disodium (B8443419) epoxysuccinate | Purity Assessment | Not specified | HPLC |

| Peptidomimetic calpain inhibitor (Compound 33) | Purity Assessment | 93.6% | HPLC (Method 1) |

| EpoY | Purity Assessment | ≥97% sigmaaldrich.com | HPLC sigmaaldrich.com |

| Ethyl methylphenylglycidate | Method Development | Not applicable | Reverse Phase (RP) HPLC sielc.com |

Compound Index

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry provide powerful tools for understanding the molecular properties and reactivity of 2,3-oxiranedicarboxylic acid. These methods offer insights into the molecule's behavior at an atomic level, complementing experimental findings.

Role of 2,3 Oxiranedicarboxylic Acid in Advanced Synthetic Transformations

Precursor in Complex Organic Molecule Synthesis

The reactivity of the epoxide ring in 2,3-oxiranedicarboxylic acid allows for various nucleophilic ring-opening reactions, leading to a diverse range of functionalized products. This property has been exploited in the total synthesis of several natural products. For instance, enantiomerically pure esters of trans-epoxysuccinic acid serve as key chiral intermediates in these synthetic routes. benthamdirect.com A notable example is its use as a starting material in the synthesis of Carumonam, an antibiotic. researchgate.net The synthesis of gatorbulin-1, a potent anticancer agent, also utilizes trans-2,3-epoxysuccinic acid to construct a key fragment of the molecule. nih.gov

The stereoselective conversion of tartrate derivatives provides an efficient pathway to enantiomerically pure diethyl esters of 2,3-oxiranedicarboxylic acid. benthamdirect.com These chiral epoxides are critical for constructing complex molecular architectures with defined stereochemistry. The compound's ability to act as a precursor is further highlighted in the biosynthesis of E-64, a cysteine protease inhibitor, where fumaric acid is first epoxidized to (2S,3S)-trans-epoxysuccinic acid. researchgate.netnih.gov

Building Block for Functional Polymer Architectures

2,3-Oxiranedicarboxylic acid is a valuable monomer for the synthesis of functional polymers due to its epoxide ring and two carboxylic acid groups. smolecule.com These functional groups allow for various polymerization and crosslinking reactions, leading to polymers with unique properties and applications.

The primary mechanism for polymerizing 2,3-oxiranedicarboxylic acid is through ring-opening polymerization of the epoxide group. chemblink.com This process can be initiated by catalysts, leading to the formation of a polymer backbone containing both ether linkages and carboxylic acid groups. chemblink.com The polymerization can be carried out in the presence of a suitable ring-opening reagent to generate polymers with specific functionalities. googleapis.com The reaction conditions, including the type of catalyst and the presence of co-monomers, can be adjusted to control the molecular weight and properties of the resulting polymer. atlantis-press.com

A significant application of 2,3-oxiranedicarboxylic acid is in the production of polyepoxysuccinic acid (PESA). chemblink.com PESA is a biodegradable and environmentally friendly polymer widely used as a scale and corrosion inhibitor in industrial water treatment systems. hoochemtec.comirooildrilling.com It effectively prevents the formation of calcium carbonate, calcium sulfate, and other mineral scales on equipment surfaces. irooildrilling.comthinkdochemicals.com

The structure of PESA can be modified to enhance its properties. For example, it can be copolymerized with other monomers to create modified PESA with superior scale inhibition performance. deswater.comresearchgate.net Derivatives of PESA have also been synthesized for use in various applications, including detergents, textiles, and as dispersants in the paper and coatings industries. thinkdochemicals.comkairuiwater.com

Table 1: Applications of Polyepoxysuccinic Acid (PESA) and its Derivatives

| Application Area | Specific Use | Reference |

|---|---|---|

| Water Treatment | Scale and corrosion inhibitor for industrial cooling water systems, boilers, and desalination plants. | hoochemtec.comirooildrilling.comthinkdochemicals.com |

| Oil and Gas | Scale inhibitor in oilfield water injection systems. | irooildrilling.comkairuiwater.com |

| Detergents | Component in detergent formulations to improve cleaning efficiency. | thinkdochemicals.comkairuiwater.com |

| Textiles | Used in desizing, boiling, and bleaching processes to improve product quality. | kairuiwater.com |

| Coatings & Inks | Acts as a dispersant to improve the properties of paints, inks, and coatings. | kairuiwater.com |

| Agriculture | Used in agricultural formulations. | cymitquimica.com |

| Cosmetics | Incorporated into cosmetic products. | thinkdochemicals.com |

Polymerization Mechanisms (e.g., Ring-Opening Polymerization)

Intermediates in the Synthesis of Biologically Relevant Scaffolds

The unique chemical structure of 2,3-oxiranedicarboxylic acid makes it a valuable intermediate in the synthesis of various biologically relevant scaffolds. smolecule.com Its ability to undergo stereoselective transformations is particularly important in creating compounds with specific biological activities.

The ring-opening of 2,3-oxiranedicarboxylic acid with nitrogen nucleophiles, such as ammonia (B1221849) or amines, provides a direct route to β-amino α-hydroxy carboxylic acids. oup.com These compounds are important structural motifs found in a variety of biologically active molecules, including peptides and enzyme inhibitors. The regioselectivity of the ring-opening reaction can be controlled to produce either the α-hydroxy-β-amino or α-amino-β-hydroxy isomers, depending on the reaction conditions and the substrate. This transformation is a key step in the synthesis of various amino acid derivatives. oup.com

2,3-Oxiranedicarboxylic acid and its esters are useful precursors for the synthesis of heterocyclic compounds like aziridines and oxazolines. oup.com Aziridine-2,3-dicarboxylates can be synthesized from the corresponding epoxysuccinates, and these aziridines are valuable intermediates for further synthetic manipulations. oup.com Oxazoline derivatives, which are also accessible from 2,3-oxiranedicarboxylic acid, are found in a number of natural products and are used as chiral auxiliaries in asymmetric synthesis. researchgate.netoup.com The synthesis of optically active oxazolidinones and aziridines has been achieved starting from derivatives of 2,3-oxiranedicarboxylic acid. researchgate.net

Conversion to β-Amino α-Hydroxy Carboxylic Acids and Derivatives

Research into Catalytic Applications

2,3-Oxiranedicarboxylic acid and its derivatives are pivotal in various catalytic applications, ranging from biocatalysis to industrial polymer chemistry. Research has highlighted its role as a substrate for highly selective enzymatic transformations, a component in the curing of epoxy resins, and a precursor for creating specialized catalysts.

Biocatalytic Production of Tartaric Acid

One of the most significant catalytic applications involving 2,3-oxiranedicarboxylic acid is its use as a substrate for the enzymatic production of enantiomerically pure tartaric acids. Microbial enzymes known as cis-epoxysuccinate hydrolases (CESHs) catalyze the stereospecific hydrolysis of cis-2,3-oxiranedicarboxylic acid. nih.gov This biocatalytic process is crucial for the industrial synthesis of L(+)- and D(–)-tartaric acids, which are important chiral building blocks for the pharmaceutical and food industries. nih.gov

The stereo-specificity of the reaction is determined by the type of CESH used:

CESH[L] enzymes hydrolyze cis-epoxysuccinate to produce L(+)-tartaric acid. nih.gov

CESH[D] enzymes yield D(–)-tartaric acid from the same substrate. nih.gov

Structural and mechanistic studies have revealed the basis for this high selectivity. The catalytic mechanism involves a catalytic triad (B1167595) of amino acid residues (Asp-His-Glu) within the enzyme's active site. nih.gov An essential arginine residue facilitates the opening of the epoxide ring by protonating the epoxide oxygen, enabling a stereospecific nucleophilic attack by a water molecule. nih.gov This enzymatic route is environmentally favorable as it operates under mild conditions without the need for cofactors.

Catalysis in Polymer Chemistry

2,3-Oxiranedicarboxylic acid is a monomer used in the synthesis of polyepoxysuccinic acid (PESA), a biodegradable and environmentally friendly scale and corrosion inhibitor. The polymerization process itself can be catalyzed by various agents through ring-opening polymerization mechanisms. chemblink.com

Furthermore, research has explored the creation of novel catalysts for the production of PESA. One method involves immobilizing a tungstate (B81510) catalyst on a styrene (B11656) macroporous resin. patsnap.com This approach addresses issues associated with homogeneous catalysts, such as catalyst loss and high costs. patsnap.com The process involves adsorbing tungstate ions (WO₄²⁻) onto a strong-basicity anion exchange resin, creating a reusable heterogeneous catalyst for the epoxidation of maleic acid to form the epoxysuccinic acid precursor. patsnap.com

In the field of thermoset materials, diacids like 2,3-oxiranedicarboxylic acid play a role in the curing of epoxy resins. Studies have shown that tin (Sn) can act as a catalyst in epoxy-diacid systems. The incorporation of tin was found to significantly reduce the exothermic peak temperature during curing, indicating an acceleration of the reaction between the epoxy resin and the diacid. researchgate.net This catalytic effect is valuable for controlling reaction conditions in applications such as electronic device packaging. researchgate.net

Role in Asymmetric Synthesis and Chiral Separations

Derivatives of 2,3-oxiranedicarboxylic acid are employed as chiral reagents in asymmetric synthesis to achieve high selectivity in chemical reactions. scbt.com The trans-isomer, trans-2,3-oxiranedicarboxylic acid, has been successfully resolved into its separate enantiomers through preferential crystallization using optically active resolving agents like (±)-erythro-2-Amino-1,2-diphenylethanol. researchgate.netresearchgate.netresearchgate.net This separation is crucial for utilizing the chiral properties of the molecule in stereoselective synthesis.

While the direct organocatalytic nucleophilic epoxidation of α,β-unsaturated carboxylic acids presents challenges due to the potential for the catalyst itself to be oxidized, research into related systems provides valuable insights. core.ac.uk For example, bifunctional organocatalysts have been successfully used for the enantioselective epoxidation of α,β-unsaturated amides, yielding chiral 2-oxiranecarboxamides with high yields and good enantioselectivities. core.ac.uk Additionally, Lewis acids such as iron(III) chloride (FeCl₃) have been shown to catalyze reactions involving 2,3-oxiranedicarboxylic acid derivatives, such as in the synthesis of complex indole-fused heterocyclic compounds. acs.org

Data Tables

Environmental Chemical Research on 2,3 Oxiranedicarboxylic Acid and Its Derivatives

Studies on Biodegradation Processes

A key environmental advantage of Polyepoxysuccinic acid (PESA) is its biodegradability. thwater.netyuanlianchem.comthwater.com It is frequently marketed as a "green" water treatment agent because it is readily biodegradable and can be broken down into harmless substances by natural processes, thus avoiding long-term environmental pollution. irowater.comquora.com